molecular formula C8H7ClO3 B166470 4-Chloromandelic acid CAS No. 492-86-4

4-Chloromandelic acid

Cat. No. B166470
CAS RN: 492-86-4
M. Wt: 186.59 g/mol
InChI Key: BWSFWXSSALIZAU-UHFFFAOYSA-N
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Description

4-Chloromandelic acid is a chemical compound with the molecular formula C8H7ClO3 . It is also known by other names such as 4-Chloro-D-mandelic acid, 4-Chloro-α-hydroxyphenylacetic acid . It is used in the preparation of 2-aryloxy-2-arylalkanoic acids for diabetes and lipid disorders drugs .


Synthesis Analysis

A new biocatalyst PCL@UiO-67 (Zr) was successfully synthesized by immobilized lipases on metal–organic frameworks (MOFs) materials . This biocatalyst boosts the enantioselectivity in the kinetic resolution of racemic 4-chloro-mandelic acid (4-ClMA) on the organic solvent .


Molecular Structure Analysis

The molecular weight of 4-Chloromandelic acid is 186.59 g/mol . The IUPAC name for this compound is 2-(4-chlorophenyl)-2-hydroxyacetic acid . The InChIKey for this compound is BWSFWXSSALIZAU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The experiment results showed resolution racemic 4-ClMA optimum conditions that 20 mmol/L of (R, S)-4-chloromandelic acid, 120 mmol/L vinyl acetate, 30-mg immobilized lipases PCL@UiO-67(Zr), 2 mL of MTBE, 500 rpm, and under the 55°C reaction 18 h. In this optimum conditions, c and ee p could reach up to 47.6% and 98.7%, respectively .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloromandelic acid is 186.59 g/mol . The IUPAC name for this compound is 2-(4-chlorophenyl)-2-hydroxyacetic acid . The InChIKey for this compound is BWSFWXSSALIZAU-UHFFFAOYSA-N .

Scientific Research Applications

Pharmaceutical Synthesis

Scientific Field

Pharmaceutical Chemistry

Application Summary

4-Chloromandelic acid is utilized as a precursor in the synthesis of various pharmaceutical compounds, particularly those used for treating diabetes and lipid disorders .

Methods of Application

The compound is often resolved into its enantiopure forms using resolving agents like ®-(+)-Benzyl-1-Phenylethylamine in a process that involves crystallization at specific temperatures and solvent ratios .

Results and Outcomes

The resolution process has been optimized to achieve high enantiomeric excess and purity, which is crucial for the pharmacological efficacy of the resulting medication .

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

In organic synthesis, 4-Chloromandelic acid serves as a building block for constructing complex molecules, including those with potential therapeutic applications .

Methods of Application

It is used in various synthetic pathways, including catalytic asymmetric synthesis and biocatalytic retrosynthesis, to introduce chirality and complexity into synthetic targets .

Results and Outcomes

The use of 4-Chloromandelic acid in these methods has led to the efficient synthesis of key intermediates for drugs, showcasing its versatility in organic synthesis .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

4-Chloromandelic acid plays a role in chiral discrimination and resolution, which is important for the analysis and separation of enantiomers in pharmaceuticals .

Methods of Application

The compound is used in conjunction with other chemicals to form diastereomeric salts, which can then be separated based on their differing physical properties .

Results and Outcomes

This application has led to improved methods for the resolution of racemic mixtures, contributing to the quality control of pharmaceutical products .

Material Science

Scientific Field

Material Science

Application Summary

4-Chloromandelic acid is used as an organic building block in the development of new materials with potential applications in various industries .

Methods of Application

It is incorporated into polymers and other materials to impart specific properties, such as chirality or reactivity .

Results and Outcomes

The incorporation of 4-Chloromandelic acid into materials has resulted in the creation of novel substances with unique properties for specialized applications .

Biotechnology Research

Scientific Field

Biotechnology

Application Summary

In biotechnology research, 4-Chloromandelic acid is involved in the study of enzyme-catalyzed reactions and chiral recognition processes .

Methods of Application

The acid is used in enzymatic resolution studies to understand the mechanisms of chiral recognition and to develop new biocatalysts .

Results and Outcomes

Research has provided insights into enzyme-substrate interactions and has facilitated the development of more efficient biocatalysts for industrial applications .

Environmental Applications

Scientific Field

Environmental Chemistry

Application Summary

4-Chloromandelic acid’s role in environmental applications is not well-documented. However, its derivatives are known to be used in the synthesis of environmentally relevant chemicals .

Methods of Application

While specific methods involving 4-Chloromandelic acid in environmental chemistry are not detailed, its derivatives may be used in processes aimed at reducing environmental impact .

Results and Outcomes

The use of derivatives of 4-Chloromandelic acid could potentially lead to the development of greener chemical processes and environmentally friendly materials .

These applications demonstrate the versatility of 4-Chloromandelic acid in various scientific fields, highlighting its importance as a chemical intermediate in research and industry. The detailed methods and outcomes provide a glimpse into the potential of this compound in advancing scientific knowledge and applications.

Chiral Drug Intermediates

Scientific Field

Pharmaceutical Development

Application Summary

4-Chloromandelic acid is crucial in the production of chiral drug intermediates. Its enantiomers are essential for synthesizing specific pharmaceuticals with high enantiopurity requirements .

Methods of Application

The acid is resolved into its enantiomers using techniques like diastereomeric salt formation, followed by crystallization. Optimal conditions such as solvent choice and temperature are critical for achieving high purity .

Results and Outcomes

The resolution process yields enantiopure 4-Chloromandelic acid, which is then used to synthesize drugs for conditions like diabetes and lipid disorders, ensuring the therapeutic efficacy of these medications .

Enantioselective Synthesis

Scientific Field

Synthetic Chemistry

Application Summary

Enantioselective synthesis using 4-Chloromandelic acid allows for the preparation of single-enantiomer compounds, which are important for creating drugs with fewer side effects and more targeted actions .

Methods of Application

Catalytic methods are employed to selectively produce one enantiomer over the other. Parameters such as catalyst type, reaction conditions, and substrate concentration are finely tuned .

Results and Outcomes

The synthesis leads to drugs with improved pharmacological profiles, maximizing therapeutic benefits while minimizing adverse effects .

Chiral Resolution Agents

Scientific Field

Chiral Technologies

Application Summary

4-Chloromandelic acid is used as a resolving agent in the separation of racemic mixtures into their constituent enantiomers, which is vital for the pharmaceutical industry .

Methods of Application

The compound forms diastereomeric salts with racemic mixtures, which can then be separated based on their differing solubilities or melting points .

Results and Outcomes

This application enhances the production of enantiopure compounds, contributing to the development of safer and more effective pharmaceuticals .

Catalysis Research

Scientific Field

Catalysis

Application Summary

In catalysis research, 4-Chloromandelic acid is used to study asymmetric catalytic reactions, which are key for producing enantiomerically pure substances .

Methods of Application

Researchers use 4-Chloromandelic acid to test various catalysts’ ability to induce chirality in chemical reactions, observing reaction rates and selectivity .

Results and Outcomes

Findings from these studies lead to the design of better catalysts that can be used in industrial-scale syntheses of chiral compounds .

Chemical Education

Scientific Field

Education

Application Summary

4-Chloromandelic acid is also employed in educational settings to demonstrate principles of chirality and stereochemistry to students .

Methods of Application

Educators use the compound in laboratory experiments to teach students about enantiomeric separation and the importance of chirality in chemical reactions .

Results and Outcomes

Such educational applications help in training the next generation of chemists, equipping them with practical knowledge of chiral chemistry .

Halogen Bonding Studies

Scientific Field

Physical Chemistry

Application Summary

Studies on halogen bonding utilize 4-Chloromandelic acid to understand the role of chlorine interactions in molecular recognition and binding .

Methods of Application

The compound is used in crystallography and spectroscopy to analyze the nature of chlorine…chlorine and Cl/π interactions in solid-state and solution phases .

Results and Outcomes

These studies provide insights into halogen bonding mechanisms, which have implications for designing new materials and pharmaceuticals .

These additional applications further illustrate the broad utility of 4-Chloromandelic acid in various scientific disciplines, showcasing its role in advancing research and development in multiple fields.

Chiral Analytical Standards

Application Summary

4-Chloromandelic acid is used to create chiral analytical standards that help in the quality control and assurance of pharmaceutical products .

Methods of Application

The acid is synthesized and purified to high standards, then used to calibrate analytical instruments like HPLC and GC for chiral compound analysis .

.

Asymmetric Organocatalysis

Application Summary

4-Chloromandelic acid is involved in asymmetric organocatalysis, which is pivotal for producing optically active compounds .

Methods of Application

It acts as a substrate or catalyst in reactions where small organic molecules catalyze the formation of enantiomerically enriched products .

Results and Outcomes

This application has contributed to the synthesis of numerous chiral molecules, significantly impacting the field of drug discovery and development .

Chiral Ligand Synthesis

Scientific Field

Inorganic Chemistry

Application Summary

4-Chloromandelic acid is used in the synthesis of chiral ligands for metal complexes, which are important in asymmetric catalysis .

Methods of Application

The acid is modified to form ligands that bind to metals, creating complexes that catalyze reactions to produce chiral molecules .

Results and Outcomes

The resulting metal complexes have been used to catalyze a variety of reactions, leading to the efficient production of enantiomerically pure substances .

Halogen Bonding Research

Application Summary

The chlorine atom in 4-Chloromandelic acid makes it a subject of interest in halogen bonding research, which explores non-covalent interactions involving halogens .

Methods of Application

Studies involve examining the crystal structures and bonding patterns of 4-Chloromandelic acid to understand halogen interactions .

Results and Outcomes

This research has provided insights into the role of halogen bonds in molecular recognition, which is valuable for designing new materials and drugs .

Chiral Separation Media

Scientific Field

Separation Science

Application Summary

4-Chloromandelic acid is used to develop chiral separation media, which are essential for the purification of enantiomers in pharmaceuticals .

Methods of Application

The acid is incorporated into stationary phases of chromatographic systems, which then separate chiral compounds based on their interactions with the media .

Results and Outcomes

The development of such chiral separation media has greatly enhanced the ability to purify enantiomers, leading to higher quality pharmaceuticals .

Teaching and Demonstration

Scientific Field

Chemical Education

Application Summary

4-Chloromandelic acid is also used in academic settings for teaching and demonstrating principles of chirality and stereochemistry .

Methods of Application

Educators use the compound in experiments to show students the practical aspects of chiral resolution and the importance of enantiomeric purity .

Results and Outcomes

These educational uses help in training future chemists, providing them with hands-on experience in understanding and applying concepts of chiral chemistry .

Safety And Hazards

4-Chloromandelic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear appropriate protective gloves, glasses, clothing, face shield, or mask when handling this compound .

Future Directions

The future directions for 4-Chloromandelic acid involve the development of new methods and/or improvement of separation efficiency for obtaining enantiopure pharmaceutical intermediates . These methods include catalytic asymmetric synthesis, chromatographic resolution, extraction resolution, membrane resolution, diastereomeric salt resolution, and enzymatic resolution .

properties

IUPAC Name

2-(4-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSFWXSSALIZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883404
Record name Benzeneacetic acid, 4-chloro-.alpha.-hydroxy-
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloromandelic acid

CAS RN

492-86-4, 7138-34-3
Record name 4-Chloromandelic acid
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Record name Benzeneacetic acid, 4-chloro-alpha-hydroxy-
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Record name 4-CHLOROMANDELIC ACID
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Record name Benzeneacetic acid, 4-chloro-.alpha.-hydroxy-
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Record name 4-chloromandelic acid
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Record name 4-Chloro-DL-mandelic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
R Lu, Q He, C Feng, Y Peng - Chirality, 2017 - Wiley Online Library
… in the resolution of 4-chloromandelic acid (4-ClMA), including 2-Cl-Z-alanine, 2-Cl-Z-phenylalanine, 2-Cl-Z-proline, 2-Cl-Z -isoleucine, and 2-Cl-Z valine. 4-Chloromandelic acid (4-ClMA…
Number of citations: 6 onlinelibrary.wiley.com
Y Peng, C Feng, S Rohani, Q He - Molecules, 2018 - mdpi.com
… used resolving agent 1-phenylethylamine (hereafter: PEA), which is soluble in water, (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA) was used to resolve 4-chloromandelic acid (4-…
Number of citations: 1 www.mdpi.com
J von Langermann, E Temmel… - Journal of Chemical & …, 2015 - ACS Publications
… In comparison, three similar 4-substituted derivatives (4-chloromandelic acid 7, 4-bromomandelic acid 10 and 4-iodomandelic acid 13) show hardly any similarities within XRPD-…
Number of citations: 10 pubs.acs.org
A Zodge, M Kőrösi, J Madarász, IM Szilágyi… - Periodica Polytechnica …, 2019 - pp.bme.hu
… 4-Chloromandelic acid, the model compound chosen for investigation in this study, is widely used as a platform molecule and chiral intermediate in various pharmaceuticals [24]. It has …
Number of citations: 6 pp.bme.hu
J Wang, Y Peng - Molecules, 2021 - mdpi.com
… Five halogenated mandelic acids, 2-chloromandelic acid (2-ClMA), 3-chloromandelic acid (3-ClMA), 4-chloromandelic acid (4-ClMA), 4-bromomandelic acid (4-BrMA), and 4-…
Number of citations: 5 www.mdpi.com
LJ Zhong, B Jiang, K Tang - Chirality, 2023 - Wiley Online Library
… At present, the reported methods for the separation of 4-ClMA include the separation of 4-chloromandelic acid by a degradation bacterium of microbial mandelic acid, eutectic method, …
Number of citations: 1 onlinelibrary.wiley.com
X Zheng, T Tang, L Li, LW Xu… - Magnetic Resonance …, 2022 - Wiley Online Library
… Moreover, chiral analysis accuracy of these hosts was evaluated through relationship between enantiomeric excess values of 4-chloromandelic acid provided by NMR and gravimetry, …
J Ding, M Zhang, H Dai, C Lin - Chirality, 2018 - Wiley Online Library
… , 2-chloromandelic acid, 3-chloromandelic acid, 4-chloromandelic acid, 4-bromomandelic acid, 4-… It should be noted that 4-chloromandelic acid and 4-bromomandelic acid cannot be …
Number of citations: 11 onlinelibrary.wiley.com
F Rong, X Feng, C Yuan, D Fu, P Li - Journal of liquid …, 2006 - Taylor & Francis
Molecularly imprinted polymers (MIPs) of L‐mandelic acid (L‐MDA) and its derivatives L‐2‐chloromandelic acid (L‐2‐MDA), L‐4‐chloromandelic acid (L‐4‐MDA) were prepared. The …
Number of citations: 12 www.tandfonline.com
P Li, J Hu, B Ling, F Rong, C Yuan - Acta Chimica Sinica, 2003 - sioc-journal.cn
… But this polymer showed no resolution to the analogues of the template, such as racemic 4-chloromandelic acid and mandelic acid. The structure of (S)-2-chloromandelic acid …
Number of citations: 6 sioc-journal.cn

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